3-((4-甲氧基苄基)硫代)-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

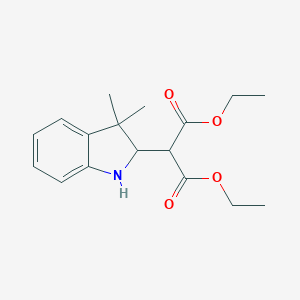

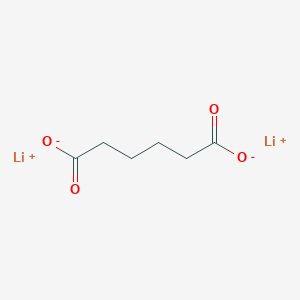

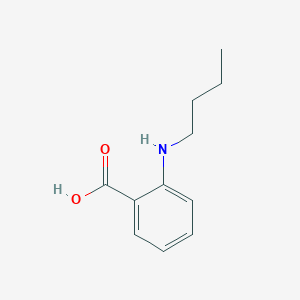

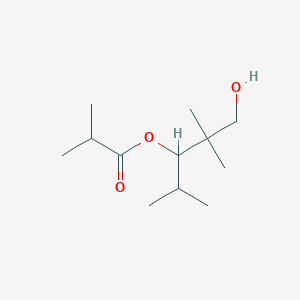

The compound "3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-methoxybenzyl group attached to the triazole ring through a sulfur atom indicates that this compound is a thioether derivative, which could potentially exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related triazole compounds involves multiple steps, starting with the formation of hydrazides, followed by cyclization and further functionalization. For instance, the synthesis of various heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, where the starting compound undergoes cyclization and aminomethylation to yield a series of triazole derivatives with potential biological activities . Another study describes the transformation of 4-methoxybenzoic acid through Fischer's esterification, hydrazinolysis, and cyclization with phenyl isothiocyanate to produce 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol, which is then S-alkylated to yield a series of cholinesterase inhibitors .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy. Single crystal X-ray diffraction is also used to determine the precise molecular geometry. For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using these methods . Additionally, density functional theory (DFT) calculations can provide insights into the geometric and electronic properties of triazole compounds, as demonstrated in the study of 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclization, S-alkylation, and aminomethylation, to yield a diverse array of compounds with different substituents and potential activities. The intermolecular cyclization of thiosemicarbazides to form 1,2,4-triazoles and the subsequent reactions such as S-alkylation have been explored to synthesize compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The presence of a 4-methoxybenzyl group can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity. Theoretical calculations, including DFT, can predict properties like dipole moment, HOMO-LUMO energy gap, and ionization potential, which are crucial for understanding the reactivity and interaction of these compounds with biological targets .

科学研究应用

抗氧化和生化特性

1,2,4-三唑衍生物,包括与“3-((4-甲氧基苄基)硫代)-1H-1,2,4-三唑”类似的那些带有硫醚基团的衍生物,显示出很高的抗氧化和抗自由基活性指标。此类化合物对接受高剂量辐射的患者的整体状况和生化过程有积极影响。这些衍生物与半胱氨酸等生物氨基酸的结构相似,半胱氨酸也含有游离的 SH 基团,这突出了它们在模拟天然生化过程中的潜力 (Kaplaushenko,2019).

广泛的生物活性

三唑因其广泛的生物活性而被认可,包括抗炎、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒特性。1,2,4-三唑骨架的多功能性允许结构变化,从而合成具有多种生物活性的新药物。此类化合物对于开发新的治疗剂以应对当代健康挑战(包括抗生素耐药性和被忽视的疾病)至关重要 (Ferreira 等人,2013).

工业和农业应用

氨基-1,2,4-三唑在精细有机合成工业中用作原材料。这些化合物是生产药品、染料、高能材料和防腐添加剂的组成部分。它们的用途扩展到生产分析和浮选试剂、耐热聚合物、具有荧光性质的产品和离子液体,这表明它们在生物技术、能源和化学中的重要性 (Nazarov 等人,2021).

绿色化学和可持续合成

通过铜催化的叠氮化物-炔烃环加成反应 (CuAAC) 合成 1,2,3-三唑衍生物代表了绿色化学中一种环保的方法。这种方法强调节能和可持续性,对于开发三唑的新型高效制备方法至关重要,因为它考虑了环境影响 (de Souza 等人,2019).

CO2 捕获和转化

氮掺杂多孔聚合物(包括基于三唑衍生物的聚合物)被探索用于 CO2 捕获和转化。这些材料有望实现节能和增强的极性气体分离,突出了它们在应对气候变化和能源可持续性方面的潜力 (Mukhtar 等人,2020).

安全和危害

属性

IUPAC Name |

5-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-15-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYAPEBBSZVGIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352162 |

Source

|

| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17357-75-4 |

Source

|

| Record name | 5-[[(4-Methoxyphenyl)methyl]thio]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)